4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
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Overview
Description
4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, linked to a benzoic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been found to exert various effects, such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its functionalization and subsequent attachment to the benzoic acid moiety. For instance, the pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions . The nitro group can be introduced via nitration using nitric acid and sulfuric acid . The final step involves coupling the pyrazole derivative with a benzoic acid derivative through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, lithium aluminum hydride, and various catalysts such as palladium on carbon . Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the carboxylic acid group yields an aldehyde or ketone .
Scientific Research Applications
4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3,5-dimethyl-1H-pyrazole and 4-nitro-1H-pyrazole . These compounds share structural similarities but differ in their functional groups and substitution patterns.
Uniqueness
4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-12(16(19)20)9(2)15(14-8)7-10-3-5-11(6-4-10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAVYFPLSDBRDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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